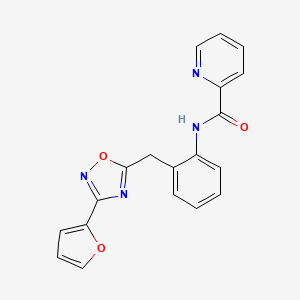

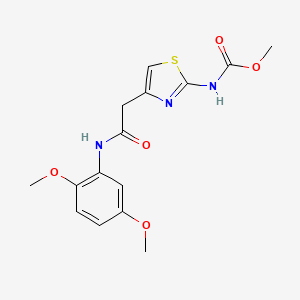

![molecular formula C23H20N2O4S2 B2842530 N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1105226-41-2](/img/structure/B2842530.png)

N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, also known as FSTC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. FSTC belongs to the family of sulfonamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . The furan nucleus is an essential synthetic technique in the search for new drugs .

Synthesis of β-lactams

This compound has been used in the synthesis of functionalized β-lactams . These β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .

Anticancer Activity

Furan-containing compounds have shown a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been found to have anticancer activity .

Dye-Sensitized Solar Cells

Furan has been used as a π-spacer to improve the light harvesting properties of sensitizers for dye-sensitized solar cells . In several recent works, furan has outperformed other popular π-spacers such as thiophene and phenyl .

Hydrogenation to 2-Methylfuran

Furan can be hydrogenated to 2-methylfuran . This process has been used in the production of biofuels .

Medicine and Healthcare

Scientific research is used to develop new drugs, medical treatments, and vaccines . It is also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools and medical devices .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S2/c1-25(18-11-6-3-7-12-18)31(27,28)22-20(17-9-4-2-5-10-17)16-30-21(22)23(26)24-15-19-13-8-14-29-19/h2-14,16H,15H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLWWLVZYOEYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

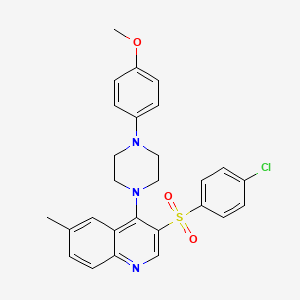

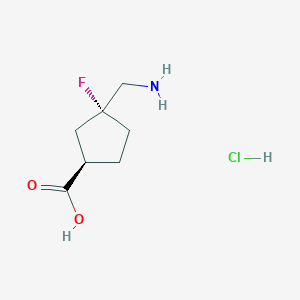

![2-[(2-chloropyridin-3-yl)formamido]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2842449.png)

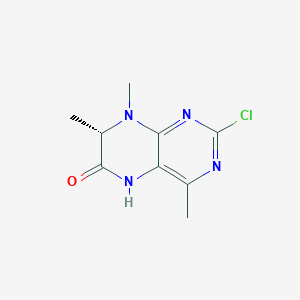

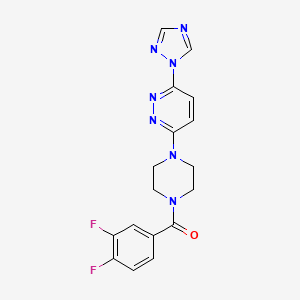

![2-[(3-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842452.png)

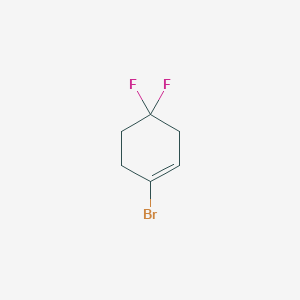

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842455.png)

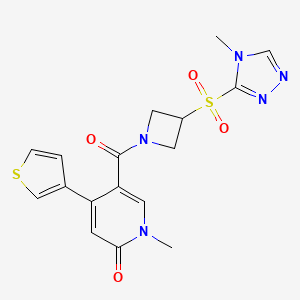

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2842457.png)